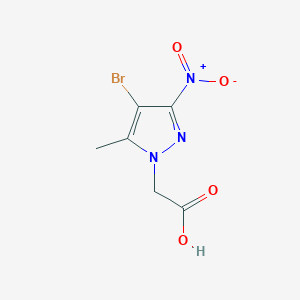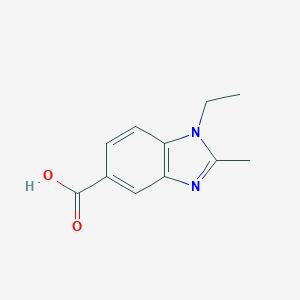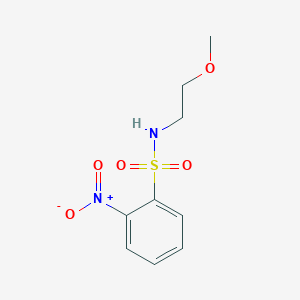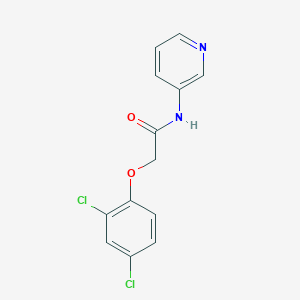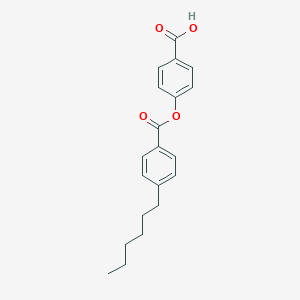
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester, also known as 4-hexylresorcinol, is a chemical compound that belongs to the family of resorcinols. It is commonly used in the food industry as a preservative and in the cosmetic industry as a skin-lightening agent. This compound has also been studied for its potential therapeutic applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to cell death. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
In addition to its antimicrobial and anticancer properties, Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol has been shown to exhibit antioxidant and anti-inflammatory effects. It has also been studied for its potential use in the treatment of skin disorders, as it has been shown to inhibit the production of melanin and reduce skin pigmentation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol. One area of research is the development of new antimicrobial agents based on the structure of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol. Another area of research is the investigation of its potential use in the treatment of skin disorders, such as hyperpigmentation and melasma. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of cancer.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit antimicrobial properties against a wide range of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
111833-05-7 |
|---|---|
Nombre del producto |
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester |
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-(4-hexylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C20H22O4/c1-2-3-4-5-6-15-7-9-17(10-8-15)20(23)24-18-13-11-16(12-14-18)19(21)22/h7-14H,2-6H2,1H3,(H,21,22) |
Clave InChI |
ZTJIGZMNTRKRHK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

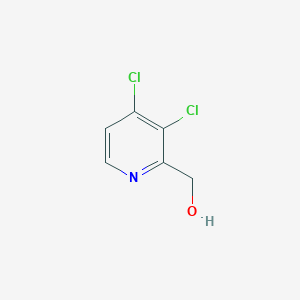
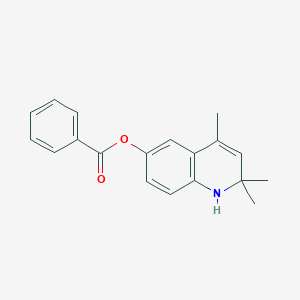
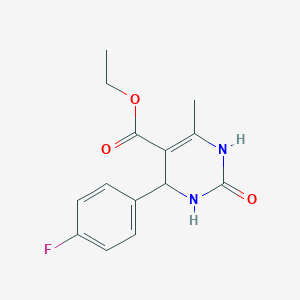
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
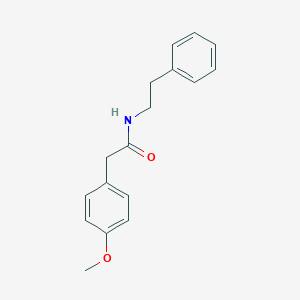
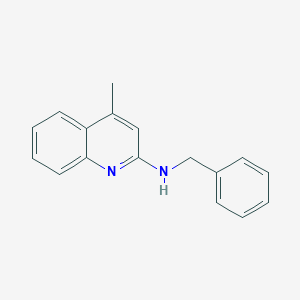
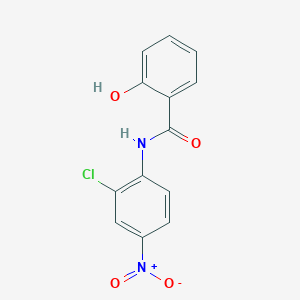
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
